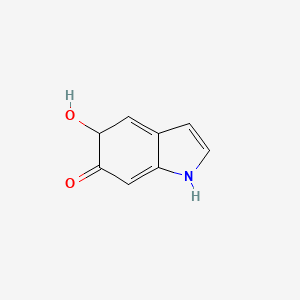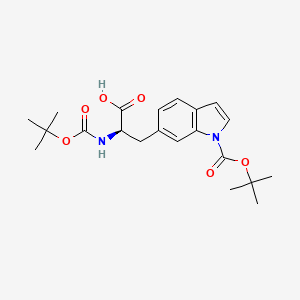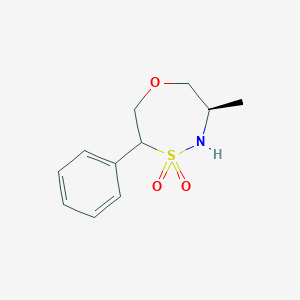
1-(4-Methoxyphenyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol It is a pyridinium salt, characterized by the presence of a pyridine ring substituted with a 4-methoxyphenyl group and a chloride ion
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)pyridin-1-ium chloride typically involves the reaction of 4-methoxyaniline with pyridine in the presence of a suitable chlorinating agent. The reaction conditions often require heating and stirring to ensure complete conversion. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as or , leading to the formation of corresponding .
Reduction: Reduction reactions can be carried out using or , resulting in the formation of .
Common reagents and conditions used in these reactions include acidic or basic media , solvents like ethanol or methanol , and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Methoxyphenyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential and properties.
Medicine: Research is ongoing to explore its potential as a in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials science applications
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)pyridin-1-ium chloride exerts its effects involves its interaction with biological targets such as enzymes and receptors . The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it has been studied as a potential acetylcholinesterase inhibitor , which could have implications for the treatment of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-Ethyl-4-methoxycarbonylpyridinium iodide: This compound has a similar pyridinium structure but differs in the substituents attached to the pyridine ring.
1-(4-Aminophenyl)pyridin-1-ium chloride: This compound has an amino group instead of a methoxy group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substituent pattern and chloride ion
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, pharmaceuticals, and chemical processes.
Properties
CAS No. |
17434-95-6 |
|---|---|
Molecular Formula |
C12H12ClNO |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C12H12NO.ClH/c1-14-12-7-5-11(6-8-12)13-9-3-2-4-10-13;/h2-10H,1H3;1H/q+1;/p-1 |
InChI Key |
UVFXYTDNBPQHGV-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Acetamide, N-[[4-[(2-methoxy-9-acridinyl)amino]phenyl]sulfonyl]-](/img/structure/B12940012.png)

![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)






![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide](/img/structure/B12940068.png)
